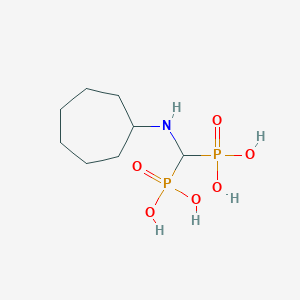
2-Bromo-5-nitropyrazine
Overview
Description
2-Bromo-5-nitropyrazine is a chemical compound with the molecular formula C4H2BrN3O2 and a molecular weight of 203.98 g/mol . It belongs to the class of nitropyrazines, which are known for their various applications in organic synthesis and material science. This compound is often studied for its unique properties and reactivity, contributing to developments in pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
Biochemical Pathways
It is known that the compound is used in the synthesis of biaryls via suzuki-miyaura coupling , suggesting that it may play a role in reactions involving carbon-carbon bond formation.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-nitropyrazine can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions within a biological system. For instance, its storage temperature is recommended to be between 2-8°C .
Preparation Methods
The synthesis of 2-Bromo-5-nitropyrazine typically involves the bromination of 5-nitropyrazine. One common method includes the reaction of 5-nitropyrazine with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions usually require controlled temperatures to ensure the selective bromination at the 2-position of the pyrazine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Bromo-5-nitropyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-nitropyrazine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Pharmaceutical Research: It is studied for its potential use in drug development, particularly in the synthesis of receptor agonists.
Agrochemical Research: The compound is used in the development of new agrochemicals with improved efficacy and safety profiles.
Comparison with Similar Compounds
2-Bromo-5-nitropyrazine can be compared with other similar compounds such as 2-Bromo-5-nitropyridine and 2-Bromo-3-nitropyrazine . These compounds share similar structural features but differ in their reactivity and applications. For example:
2-Bromo-5-nitropyridine: This compound is used in the preparation of biaryls and pyridyl analogs.
2-Bromo-3-nitropyrazine: This compound has different electronic properties and is used in various organic synthesis applications.
Properties
IUPAC Name |
2-bromo-5-nitropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWTNYHOYDRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555635 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117103-53-4 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)





![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

